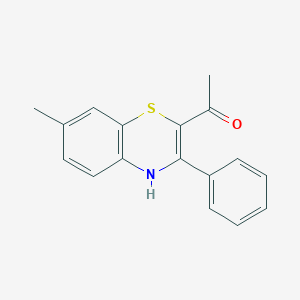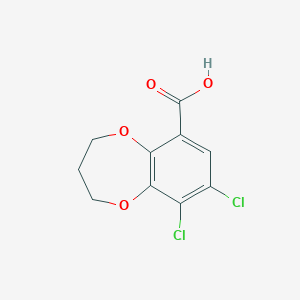
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea: is an organic compound characterized by the presence of a tert-butyl group and a dihydroxyphenyl moiety attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and yields high purity products under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, dioxo-molybdenum (VI) complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound.
Applications De Recherche Scientifique
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, its neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
- N-tert-Butyl-N’-(4-methoxyphenyl)urea
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Comparison: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea is unique due to its specific dihydroxyphenyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and neuroprotective activities, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
675851-72-6 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-tert-butyl-1-(2,4-dihydroxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)13(10(12)16)8-5-4-7(14)6-9(8)15/h4-6,14-15H,1-3H3,(H2,12,16) |
Clé InChI |
DWSYJTYLEKOLSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C1=C(C=C(C=C1)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)

![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)

![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
